N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide
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Overview
Description
N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide is a synthetic compound that features an indene moiety linked to a thiazole ring via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide involves multiple synthetic steps. One of the commonly employed methods includes:
Synthesis of the thiazole ring: : This involves the cyclization of an appropriate α-halo ketone with thiourea under basic conditions to yield the thiazole scaffold.
Formation of the indene moiety: : This can be synthesized by reducing the corresponding indanone with a reducing agent like sodium borohydride in an alcoholic solvent.
Amide bond formation: : The indene and thiazole fragments are coupled via an amide bond formation reaction using coupling reagents such as EDCI/HOBt in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis often involves optimization of the aforementioned steps, ensuring high yield and purity. Automation of reaction steps and continuous flow chemistry techniques are utilized to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The indene moiety can undergo oxidation to form various oxygenated derivatives.
Reduction: : The carbonyl group in the indene moiety can be reduced to an alcohol.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic ring of the indene moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Electrophilic aromatic substitution conditions using reagents like bromine for halogenation or nitric acid for nitration.
Major Products
Oxidation: : Carboxylic acids or alcohols depending on the reaction conditions.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitro derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : The thiazole ring's sulfur and nitrogen atoms can coordinate with metals, making it a potential ligand in catalytic reactions.
Synthetic Intermediates: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Pharmacophore: : The combination of indene and thiazole rings provides a scaffold that can interact with various biological targets, making it a potential lead compound in drug discovery.
Antimicrobial Activity: : Preliminary studies suggest it may exhibit activity against certain bacterial strains.
Industry
Material Science: : Its structural properties can be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Enzymes or receptors with affinity for thiazole or indene moieties.
Pathways: : Interference with metabolic pathways or signal transduction mechanisms in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: : Like thiamine (vitamin B1), which also contains a thiazole ring.
Indene derivatives: : Like indomethacin, a well-known anti-inflammatory drug.
Unique Features
Structural complexity: : The unique combination of indene and thiazole rings with additional functional groups provides a distinct chemical space.
Versatility: : Its potential to undergo a variety of chemical reactions expands its utility in different scientific domains.
Feel free to delve deeper into any section or ask for further elaboration!
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-16(17(24)21(2)3)26-18(19-10)20-15(23)9-25-12-6-4-11-5-7-14(22)13(11)8-12/h4,6,8H,5,7,9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMJWWADCFTBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC3=C(CCC3=O)C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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